Refametinib

Descripción general

Descripción

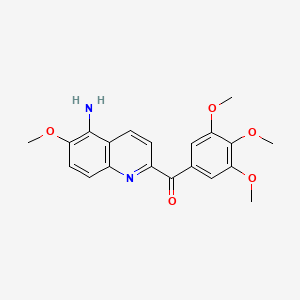

Refametinib es una pequeña molécula en investigación que actúa como un inhibidor altamente selectivo de la quinasa extracelular regulada por señales mitógenas (MEK). Principalmente se estudia por su posible uso en el tratamiento de varios tipos de cáncer, particularmente aquellos con mutaciones en la vía RAS/RAF/MEK/ERK .

Aplicaciones Científicas De Investigación

Refametinib tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como herramienta para estudiar la vía MEK y su papel en la señalización celular.

Biología: Se investiga por sus efectos en la proliferación, diferenciación y apoptosis celular.

Medicina: Se estudia por su posible uso en el tratamiento de cánceres con mutaciones en la vía RAS/RAF/MEK/ERK, como el carcinoma hepatocelular y el cáncer de páncreas

Industria: Se utiliza en el desarrollo de terapias contra el cáncer dirigidas y como compuesto de referencia en el descubrimiento de fármacos

Mecanismo De Acción

Refametinib ejerce sus efectos inhibiendo selectivamente MEK1 y MEK2, componentes clave de la vía de señalización RAS/RAF/MEK/ERK. Esta inhibición previene la fosforilación y activación de la quinasa extracelular regulada por señales mitógenas (ERK), lo que lleva a la supresión de la proliferación celular y la inducción de la apoptosis en las células cancerosas . El mecanismo de acción del compuesto lo hace particularmente efectivo contra tumores con mutaciones en los genes RAS o RAF .

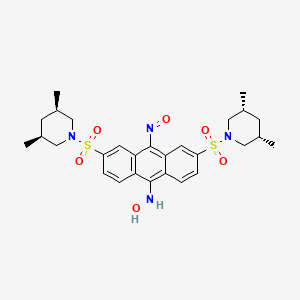

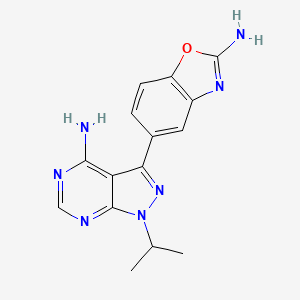

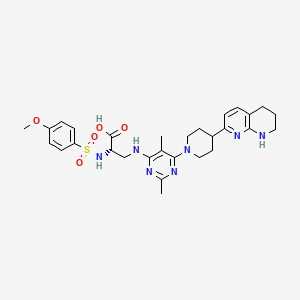

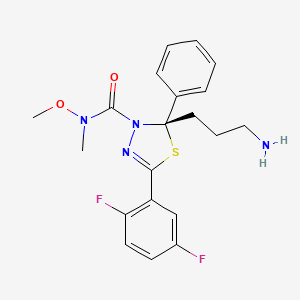

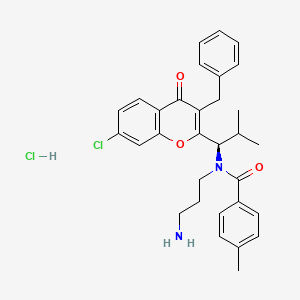

Compuestos similares:

Trametinib: Otro inhibidor de MEK utilizado en el tratamiento del melanoma metastásico.

Selumetinib: Se estudia en combinación con otros fármacos para el cáncer de pulmón avanzado.

Pimasertib: Se investiga por su posible uso en varios tipos de cáncer.

PD-0325901: Un potente inhibidor de MEK en ensayos clínicos para diferentes tipos de cáncer.

Singularidad de this compound: this compound es único debido a su alta selectividad para MEK1 y MEK2, así como a su capacidad para inhibir la vía en tumores con mutaciones genéticas específicas. Esta especificidad permite una terapia dirigida con posibles menos efectos secundarios en comparación con los tratamientos no selectivos .

Análisis Bioquímico

Biochemical Properties

Refametinib interacts with MEK1/2 enzymes, inhibiting their activity . This interaction is highly selective and non-ATP competitive . The inhibition of MEK1/2 by this compound disrupts the RAS/RAF/MEK/ERK signaling pathway, which can lead to the suppression of tumor cell proliferation and survival .

Cellular Effects

This compound has been shown to have anti-proliferative effects on various types of cells, including those in human tumors . It influences cell function by impacting cell signaling pathways, specifically the RAS/RAF/MEK/ERK pathway . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell proliferation and survival .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MEK1/2, inhibiting their activity, and preventing them from activating the downstream ERK kinase . This disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent activity over time . It has demonstrated stability and has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . At lower doses, this compound has been shown to effectively inhibit MEK1/2 and suppress tumor growth. At higher doses, it has been associated with a relatively high mortality rate .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK/ERK signaling pathway . It interacts with the MEK1/2 enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

It is known that this compound is readily absorbed following oral administration, suggesting that it may be efficiently transported into cells .

Subcellular Localization

Given its role as a MEK1/2 inhibitor, it is likely that it localizes to the cytoplasm where these enzymes are typically found

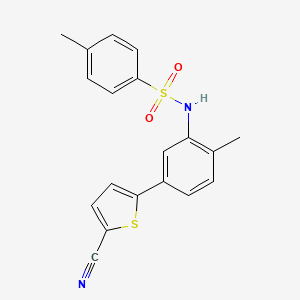

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Refametinib se sintetiza a través de un proceso químico de varios pasos. La síntesis implica la formación de un grupo sulfanilida, que es un componente estructural clave del compuesto. El proceso típicamente incluye los siguientes pasos:

- Formación de la estructura principal a través de una serie de reacciones de condensación.

- Introducción de grupos funcionales como átomos de flúor y yodo.

- Purificación y cristalización final para obtener el compuesto puro .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso está optimizado para la eficiencia y el rendimiento, asegurando que el compuesto cumpla con los estándares de pureza requeridos para el uso clínico. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: Refametinib experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de átomos de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de átomos de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes .

Comparación Con Compuestos Similares

Trametinib: Another MEK inhibitor used in the treatment of metastatic melanoma.

Selumetinib: Studied in combination with other drugs for advanced lung cancer.

Pimasertib: Investigated for its potential use in various cancers.

PD-0325901: A potent MEK inhibitor in clinical trials for different types of cancer.

Uniqueness of Refametinib: this compound is unique due to its high selectivity for MEK1 and MEK2, as well as its ability to inhibit the pathway in tumors with specific genetic mutations. This specificity allows for targeted therapy with potentially fewer side effects compared to non-selective treatments .

Propiedades

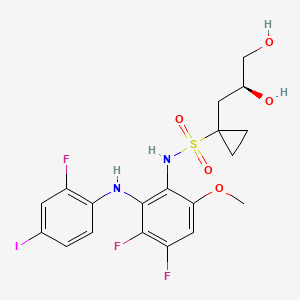

IUPAC Name |

N-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)-6-methoxyphenyl]-1-[(2S)-2,3-dihydroxypropyl]cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3IN2O5S/c1-30-15-7-13(21)16(22)18(24-14-3-2-10(23)6-12(14)20)17(15)25-31(28,29)19(4-5-19)8-11(27)9-26/h2-3,6-7,11,24-27H,4-5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSACQWTXKSHJT-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)CC(CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1NS(=O)(=O)C2(CC2)C[C@@H](CO)O)NC3=C(C=C(C=C3)I)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3IN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40238961 | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

RDEA119 is a potent, non-ATP competitive, highly selective inhibitor of MEK. RDEA119 is a highly potent and selective inhibitor of mitogen-activated ERK kinase (MEK), a key component of the RAS/RAF/MEK/ERK pathway that is commonly defective in human tumors. The MEK1/2 pathway is important in cell cycle regulation in inflammatory bowel disease, including ulcerative colitis and Crohn's disease. RDEA119 was shown to reduce damage to colonic tissue in two different mouse models of colitis, murine trinitrobenzene sulfonic acid (TNBS) colitis model and murine dextran sulfate sodium (DSS) colitis model. [Ardea Biosciences Inc. Press release] | |

| Record name | Refametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923032-37-5 | |

| Record name | Refametinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923032-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Refametinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923032375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Refametinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Refametinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40238961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-6-methoxyphenyl}-1-[(2S)-2,3-dihydroxypropyl]cyclopropanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REFAMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX07AFM0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary molecular target of Refametinib?

A1: this compound is a potent, orally bioavailable, and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). [, , , , , , , ]

Q2: How does this compound interact with its target?

A2: Unlike ATP-competitive inhibitors, this compound binds to an allosteric site on MEK1/2. This binding prevents the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, effectively inhibiting the downstream signaling cascade. [, , , , ]

Q3: What are the downstream consequences of this compound-mediated MEK1/2 inhibition?

A3: this compound's inhibition of the MEK/ERK pathway leads to reduced tumor cell proliferation, decreased microvessel density (anti-angiogenic effect), and induction of apoptosis in various cancer models. [, , , ]

Q4: Does this compound impact other signaling pathways?

A4: While this compound primarily targets MEK1/2, research indicates potential crosstalk with other pathways. For instance, in KRAS mutant colorectal cancer cells, this compound treatment induced macrophage migration inhibitory factor (MIF) secretion, leading to STAT3 and MAPK activation, suggesting a potential resistance mechanism. [] Additionally, in hepatocellular carcinoma models, this compound combined with Sorafenib inhibited the Wnt/β-catenin pathway, regardless of β-catenin mutational status. []

Q5: What is the molecular formula and weight of this compound?

A5: This information is not provided in the provided research abstracts. You can find this information in drug databases or chemical structure resources.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research abstracts do not include detailed spectroscopic data. This information is typically available in chemical characterization studies or drug monographs.

Q7: How stable is this compound in drinking water?

A7: A study showed that when dissolved in drinking water and protected from UV/visible light, this compound remained stable with no significant degradation for 7 days. [] This finding facilitated a novel oral administration method for animal studies.

Q8: Does this compound have any catalytic properties?

A8: this compound is a kinase inhibitor and does not possess inherent catalytic properties. Its mechanism of action relies on inhibiting the enzymatic activity of MEK1/2.

Q9: Have computational approaches been applied to study this compound?

A9: Yes, molecular docking studies investigated the binding affinity of this compound to Twist1, a potential therapeutic target in malignant peripheral nerve sheath tumors (MPNSTs). [] Additionally, structure dynamics simulations of MEK1 in the presence of this compound were performed to confirm biosensor dynamics and understand the conformational changes induced by the drug. []

Q10: How do structural modifications of this compound affect its activity and selectivity?

A10: The provided research abstracts do not provide detailed SAR studies for this compound. SAR information is typically generated through systematic modifications of the compound's structure and evaluation of the resulting analogs in various biological assays.

Q11: What is the pharmacokinetic profile of this compound?

A12: this compound is readily absorbed after oral administration, displaying near-dose proportional pharmacokinetics. [] Its plasma half-life is approximately 16 hours at the maximum tolerated dose (MTD). [] Further details on absorption, distribution, metabolism, and excretion (ADME) are not provided in the abstracts.

Q12: Which cancer cell lines have shown sensitivity to this compound in vitro?

A14: this compound demonstrated anti-proliferative activity against a variety of cancer cell lines, including HCC1954, BT474 (breast cancer), HepG2 (liver cancer), and various patient-derived gastric cancer models. [, , ]

Q13: What in vivo models have been used to study this compound's efficacy?

A15: The efficacy of this compound has been evaluated in various animal models, including murine xenograft models of liver cancer, gastric cancer, pancreatic cancer, and patient-derived xenograft models of various cancers. [, , , , , ]

Q14: What is the clinical trial experience with this compound?

A16: this compound has been evaluated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), pancreatic cancer, and colorectal cancer, both as monotherapy and in combination with other agents like Sorafenib and Gemcitabine. [, , , , , , , ]

Q15: What are the known resistance mechanisms to this compound?

A17: In KRAS mutant colorectal cancer cells, this compound treatment led to increased MIF secretion, activating STAT3 and MAPK, suggesting a potential resistance mechanism. [] Additionally, high allele frequency of KRAS functional mutations was associated with resistance to this compound in preclinical models and a clinical trial in pancreatic cancer. []

Q16: What are the common adverse events associated with this compound?

A16: This information is not the focus of the provided research abstracts. Detailed safety and toxicity profiles are typically found in clinical trial reports and drug information resources.

Q17: Are there specific drug delivery strategies being explored for this compound?

A20: The provided research abstracts do not specify drug delivery strategies for this compound beyond its oral bioavailability and the use of HPBCD in preclinical studies. []

Q18: Can liquid biopsies be used to assess KRAS status in the context of this compound therapy?

A22: Yes, studies have successfully utilized circulating tumor DNA (ctDNA) analysis by BEAMing technology to identify KRAS mutations in patients with HCC and pancreatic cancer enrolled in clinical trials with this compound. [, ] This approach offers a less invasive alternative to tissue biopsies for assessing potential predictive biomarkers.

Q19: What analytical methods have been employed to study this compound?

A23: Various analytical techniques have been used, including UHPLC-UV for stability assessment, western blotting for protein analysis, next-generation sequencing (NGS) for mutational analysis, and reverse phase protein array (RPPA) for studying protein expression and phosphorylation. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)

![2-(2',3-Dimethyl-[2,4'-bipyridin]-5-yl)-N-(5-(pyrazin-2-yl)pyridin-2-yl)acetamide](/img/structure/B612152.png)